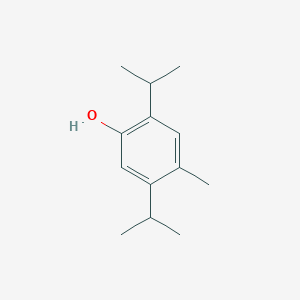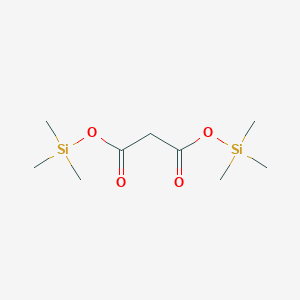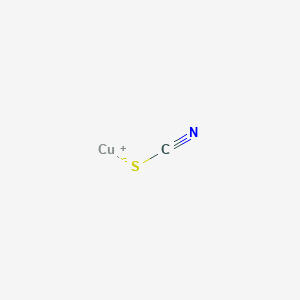
メタクリロキシメチルトリメチルシラン
概要
説明
Methacryloxymethyltrimethylsilane is an organosilicon compound with the chemical formula C_8H_16O_2Si . It is characterized by the presence of methacryloxy and trimethylsilyl functional groups. This compound is commonly used in various industrial applications due to its unique chemical properties .
科学的研究の応用
Methacryloxymethyltrimethylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical adhesives.
Industry: Methacryloxymethyltrimethylsilane is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
準備方法
Methacryloxymethyltrimethylsilane is typically synthesized by reacting trimethylchlorosilane with methallyl alcohol. The reaction conditions can be adjusted to control the purity and yield of the product . Industrial production methods often involve optimizing these reaction conditions to achieve high efficiency and cost-effectiveness.
化学反応の分析
Methacryloxymethyltrimethylsilane undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the compound in the presence of water, leading to the formation of silanols and methacrylic acid derivatives.
Polymerization: The methacryloxy group can undergo polymerization reactions, forming polymers with various applications in coatings and adhesives.
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include water for hydrolysis and various catalysts for polymerization and substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of methacryloxymethyltrimethylsilane involves its ability to form strong bonds with both organic and inorganic materials. The methacryloxy group can undergo polymerization, forming durable polymers, while the trimethylsilyl group enhances the compound’s hydrophobicity and stability. These properties make it an effective coupling agent and adhesive .
類似化合物との比較
Methacryloxymethyltrimethylsilane can be compared with other similar compounds, such as:
Methoxymethyltrimethylsilane: This compound has a similar structure but with a methoxy group instead of a methacryloxy group.
Methacryloxypropyltrimethoxysilane: This compound has a propyl group instead of a methyl group and is used in similar applications, such as in coatings and adhesives.
The uniqueness of methacryloxymethyltrimethylsilane lies in its specific combination of methacryloxy and trimethylsilyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
特性
IUPAC Name |
trimethylsilylmethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-7(2)8(9)10-6-11(3,4)5/h1,6H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOXVARSERTCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
71685-29-5 | |
| Record name | 2-Propenoic acid, 2-methyl-, (trimethylsilyl)methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71685-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30375379 | |
| Record name | Methacryloxymethyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18269-97-1 | |
| Record name | Methacryloxymethyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacryloxymethyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methacryloxymethyltrimethylsilane in the fabrication of holographic gratings?
A1: Methacryloxymethyltrimethylsilane acts as a monomer in the fabrication of holographic polymer dispersed liquid crystal (H-PDLC) gratings. The research investigates its use in conjunction with Trimethylolpropane triacrylate and 1-vinyl-2-pyrrolidone. Surprisingly, gratings with high diffraction efficiency were achieved even at high concentrations of Methacryloxymethyltrimethylsilane, regardless of whether it was cross-linkable by hydrolysis (Methacryloxymethyltrimethoxysilane) or non-cross-linkable []. This suggests that the compound's role in grating formation might not solely rely on its crosslinking ability, and further investigation is needed to understand its specific contribution to the process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














